NCGC607

Übersicht

Beschreibung

NCGC607 is a small-molecule noninhibitory chaperone of glucocerebrosidase, an enzyme that plays a crucial role in the lysosomal degradation of glycolipids. This compound has garnered significant attention due to its potential therapeutic applications in treating Gaucher disease and Parkinson’s disease .

Wissenschaftliche Forschungsanwendungen

NCGC607 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Glucocerebrosidase-Chaperonen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der Enzymaktivität und Proteinfaltung.

Medizin: Als potenzielles Therapeutikum für die Gaucher-Krankheit und die Parkinson-Krankheit untersucht, indem die Enzymaktivität wiederhergestellt und die Glykolipidspeicherung reduziert wird

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Glucocerebrosidase bindet und deren Struktur stabilisiert, ohne ihre enzymatische Aktivität zu hemmen. Diese Bindung verstärkt die Aktivität des Enzyms, was zu einer Reduktion der Glykolipidspeicherung in Lysosomen führt. Die Verbindung reduziert auch die Spiegel von Alpha-Synuclein, einem Protein, das mit der Parkinson-Krankheit in Verbindung steht, indem die Clearance von Proteinaggregaten verbessert wird .

Ähnliche Verbindungen:

Ambroxol: Ein weiteres Glucocerebrosidase-Chaperon, das jedoch als Inhibitor wirkt, indem es an das aktive Zentrum des Enzyms bindet.

Iminosaccharide: Kompetitive Inhibitoren von Glucocerebrosidase, die zur Behandlung der Gaucher-Krankheit eingesetzt werden.

Einzigartigkeit von this compound: this compound ist einzigartig, da es die Aktivität des Enzyms nicht hemmt, sondern durch Stabilisierung seiner Struktur verstärkt. Dieser nicht-inhibitorische Mechanismus macht es zu einem vielversprechenden Kandidaten für die Behandlung lysosomaler Speicherkrankheiten, ohne die Nebenwirkungen, die mit der Enzyminhibition verbunden sind .

Wirkmechanismus

Target of Action

NCGC607, also known as 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, is a noninhibitory chaperone of glucocerebrosidase (GCase) . GCase is a lysosomal enzyme encoded by the GBA1 gene . Mutations in the GBA1 gene cause Gaucher disease and are the most common genetic risk factor for Parkinson’s disease .

Mode of Action

This compound interacts with GCase, enhancing its activity without inhibiting it . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified. Two of these sites were energetically more preferable for this compound and located nearby to the active site of the enzyme .

Biochemical Pathways

The interaction between this compound and GCase affects the lysosomal pathway, which is involved in the pathogenesis of parkinsonism . Enhanced GCase activity is predicted to prevent aggregation of neurotoxic proteins or improve the clearance of protein aggregates . This mechanism is considered to be applicable to a number of age-related neurodegenerative disorders that are characterized by aggregates of misfolded, non-functional, and neurotoxic proteins .

Pharmacokinetics

The compound’s ability to enhance gcase activity and reduce glycolipid storage in both ipsc-derived macrophages and dopaminergic neurons suggests that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

This compound successfully chaperones the mutant enzyme, restoring GCase activity and protein levels, and reducing glycolipid storage in both iPSC-derived macrophages and dopaminergic neurons . This indicates its potential for treating neuronopathic Gaucher disease. In addition, this compound reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism , suggesting its potential usefulness for the treatment of Parkinson’s disease.

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of mutant GCase and the status of the lysosomal pathway

Biochemische Analyse

Biochemical Properties

NCGC607 interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s disease and cause Gaucher disease . This compound has been found to bind to allosteric sites on the GCase surface . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified and characterized . Two of these sites were energetically more preferable for this compound and located nearby to the active site of the enzyme .

Cellular Effects

This compound has been shown to increase GCase activity and protein levels, and decrease glycolipid concentration in cultured macrophages derived from Gaucher disease patients and GBA-PD patients with N370S mutation . In induced human pluripotent stem cells (iPSC)-derived dopaminergic neurons from GBA-PD patients with N370S mutation, this compound treatment increased GCase activity and protein levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to allosteric sites on the GCase surface . This binding enhances the translocation of GCase to the lysosome, thereby increasing enzyme activity and reducing glycolipid levels . Furthermore, this compound reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism .

Temporal Effects in Laboratory Settings

It has been shown to effectively chaperone GCase, enhancing enzyme activity and reducing glycolipid levels .

Metabolic Pathways

This compound is involved in the metabolic pathway of the GCase enzyme . It enhances the activity of this enzyme, which is responsible for the breakdown of glucocerebroside, a type of glycolipid .

Transport and Distribution

This compound enhances the translocation of GCase to the lysosome . This suggests that it may interact with transporters or binding proteins that facilitate the movement of GCase within cells.

Subcellular Localization

It is known to enhance the translocation of GCase to the lysosome , suggesting that it may be localized in the lysosome along with GCase.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von NCGC607 umfasst eine Reihe von chemischen Reaktionen, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die detaillierte Syntheseroute umfasst:

- Bildung der Kernstruktur durch eine mehrstufige Reaktion, die aromatische Substitution und Amidbindungsbildung umfasst.

- Einführung funktioneller Gruppen wie iodiertem Phenyl und Oxoethoxygruppen unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren umfasst:

- Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

- Verwendung von Lösungsmitteln und Reagenzien in Industriequalität.

- Implementierung von Reinigungsverfahren wie Kristallisation und Chromatographie, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NCGC607 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nitriermittel werden unter kontrollierten Temperaturen und Drücken eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ambroxol: Another glucocerebrosidase chaperone but acts as an inhibitor by binding to the enzyme’s active site.

Iminosugars: Competitive inhibitors of glucocerebrosidase used in the treatment of Gaucher disease.

Uniqueness of NCGC607: this compound is unique because it does not inhibit the enzyme’s activity but rather enhances it by stabilizing its structure. This noninhibitory mechanism makes it a promising candidate for treating lysosomal storage disorders without the side effects associated with enzyme inhibition .

Eigenschaften

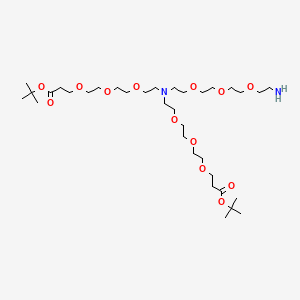

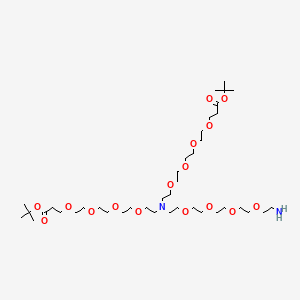

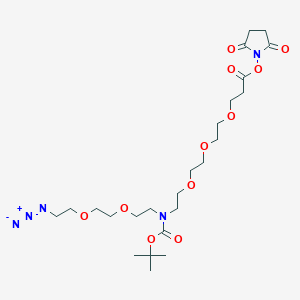

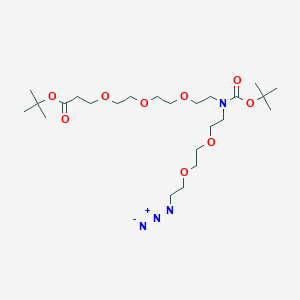

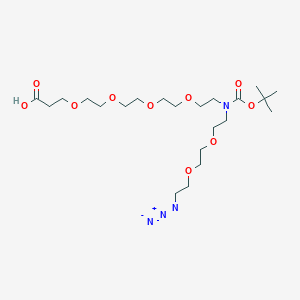

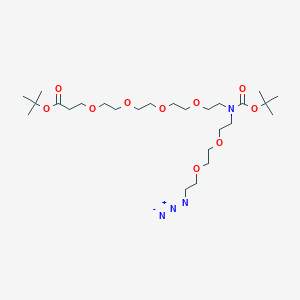

IUPAC Name |

2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVDMJQQAKLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NCGC607 interact with its target and what are the downstream effects?

A1: this compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that this compound binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, this compound treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].

Q2: What is the evidence for this compound's efficacy in relevant models of GD and PD?

A2: Research demonstrates this compound's efficacy in different experimental models:

- GD patient-derived macrophages: this compound treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].

- GBA1 mutation-carrying PD patient-derived macrophages: this compound enhanced GCase activity, particularly for the N370S mutation [].

- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: this compound increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.